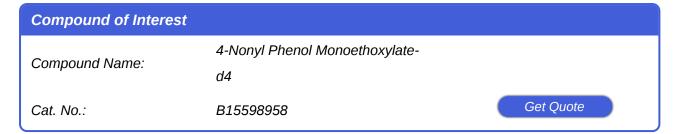


molecular weight of 4-Nonyl Phenol Monoethoxylate-d4

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An In-depth Technical Guide to 4-Nonyl Phenol Monoethoxylate-d4

This technical guide provides comprehensive information on the molecular properties, biological activity, and analytical methodologies for **4-Nonyl Phenol Monoethoxylate-d4**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and pathway visualizations to support advanced research.

Core Compound Properties

4-Nonyl Phenol Monoethoxylate-d4 is the deuterium-labeled form of 4-Nonyl Phenol Monoethoxylate. The incorporation of four deuterium atoms creates a stable, heavier isotopologue of the parent compound, making it an ideal internal standard for quantitative mass spectrometry-based analyses. Deuterated standards are crucial for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of analytical methods.[1][2]

Quantitative Data Summary

The fundamental molecular and physical properties of **4-Nonyl Phenol Monoethoxylate-d4** are summarized below. The molecular weight is calculated based on the atomic weights of its constituent isotopes.



Property	Value	Source(s)
Molecular Formula	C17H24D4O2	[3][4][5]
Molecular Weight	268.43 g/mol	[3][4][6]
Parent CAS Number	104-35-8	[3]
Isotopic Purity	Typically ≥98% for deuterated standards	[7]

Atomic Weight Contributions:



Element	Symbol	Standard Atomic Weight (Da)	Isotopic Mass (Da)	Count	Total Mass (Da)
Carbon	С	12.011	~12.0000	17	204.0000
Hydrogen	Н	1.008	~1.0078	24	24.1872
Deuterium	D (² H)	2.014	~2.0141	4	8.0564
Oxygen	0	15.999	~15.9949	2	31.9898
Total Molecular Weight	~268.23	_			
Note: The precise molecular weight of 268.43 g/mol provided in commercial sources reflects the specific isotopic composition of the synthesized					

Biological Activity and Signaling Pathways

Nonylphenols are recognized as endocrine-disrupting chemicals (EDCs) and xenoestrogens, primarily through their interaction with estrogen receptors. 4-Nonylphenol acts as an agonist for the G-protein coupled estrogen receptor (GPER), a membrane-bound receptor that mediates rapid, non-genomic estrogenic signaling.

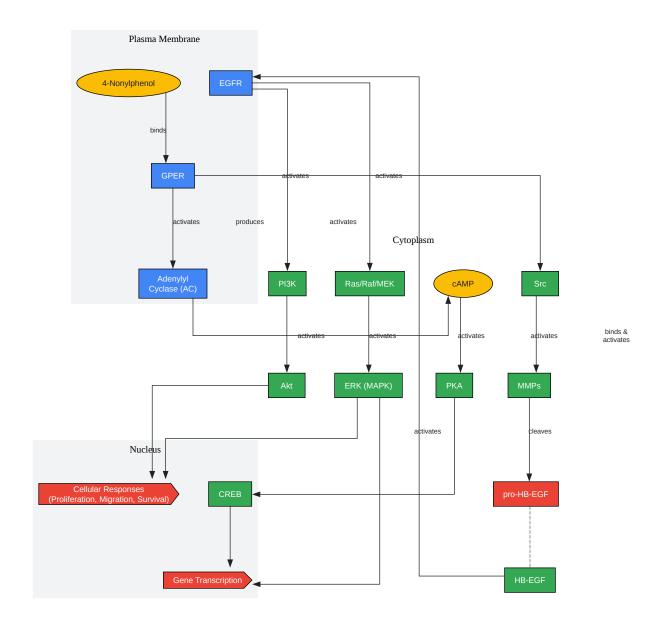


GPER-Mediated Signaling Cascade

Activation of GPER by agonists like 4-nonylphenol initiates a complex signaling cascade distinct from classical nuclear estrogen receptors.[8] The binding of the ligand to GPER triggers the activation of heterotrimeric G-proteins and downstream effectors. A key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is initiated by the GPER-mediated activation of Src, a non-receptor tyrosine kinase. Activated Src stimulates matrix metalloproteinases (MMPs), which cleave pro-heparin-binding EGF (pro-HB-EGF) to release its active form, HB-EGF.[4][6][9] The liberated HB-EGF then binds to and activates EGFR, leading to the subsequent activation of two major downstream signaling pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway.[6][10] These pathways ultimately regulate diverse cellular processes, including proliferation, migration, and survival.

Concurrently, GPER activation can stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[11] Elevated cAMP activates Protein Kinase A (PKA), which can phosphorylate various substrates, including the transcription factor CREB (cAMP response element-binding protein), to modulate gene expression.[11]





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Caption: GPER signaling cascade initiated by 4-Nonylphenol.



Experimental Protocols

4-Nonyl Phenol Monoethoxylate-d4 is primarily used as an internal standard for the quantification of its non-labeled analogue in various matrices. The following protocols describe standard methodologies for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and for the structural analysis of alkylphenols using Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Analysis by Isotope Dilution LC-MS/MS

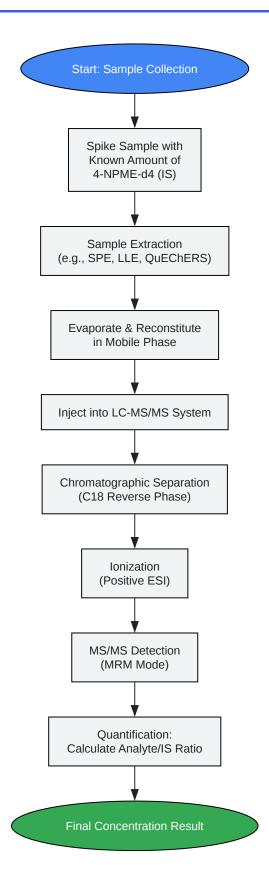
This protocol outlines the use of **4-Nonyl Phenol Monoethoxylate-d4** as an internal standard (IS) for quantifying the parent compound in a sample matrix (e.g., water, biological fluid, or tissue extract).

3.1.1. Materials and Reagents

- Analyte Standard: 4-Nonyl Phenol Monoethoxylate (unlabeled)
- Internal Standard (IS): 4-Nonyl Phenol Monoethoxylate-d4
- Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
- · Additives: Formic Acid or Ammonium Acetate
- Sample Matrix: (e.g., plasma, water)
- Extraction Supplies: Solid Phase Extraction (SPE) cartridges or QuEChERS kits, as required by the matrix.

3.1.2. Workflow Diagram





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Caption: Workflow for quantification using a deuterated internal standard.



3.1.3. Detailed Procedure

- Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into the blank sample matrix. Add a constant, fixed concentration of the deuterated internal standard to each calibrator, quality control (QC) sample, and unknown sample.[7]
- Sample Preparation and Extraction:
 - To 1 mL of sample (calibrator, QC, or unknown), add the fixed amount of IS solution.
 - Vortex briefly to mix.
 - Perform sample extraction to remove matrix interferences. For water samples, Solid
 Phase Extraction (SPE) is common. For complex biological samples, protein precipitation
 followed by SPE or liquid-liquid extraction (LLE) may be necessary.[12]
 - Elute the analytes from the SPE cartridge using an appropriate solvent (e.g., methanol/dichloromethane).[12]
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 100 mm x 3 mm, 3.5 μm).[5]
 - Mobile Phase A: Water with 5 mM ammonium acetate.[13]
 - Mobile Phase B: Acetonitrile or Methanol.
 - Gradient: A suitable gradient from low to high organic phase to ensure co-elution of the analyte and the internal standard.[7]
 - Flow Rate: 0.3 0.6 mL/min.[5][7]



- Injection Volume: 2 10 μL.[7][13]
- Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.[13]
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Determine the optimal precursor-to-product ion transitions for both the analyte and the deuterated IS by infusing standard solutions. For ethoxylates, [M+NH₄]⁺ or [M+Na]⁺ adducts are commonly monitored.[5][13]
 - Analyte (4-NPME): e.g., Q1: m/z 265.2 → Q3: [product ion]
 - Internal Standard (4-NPME-d4): e.g., Q1: m/z 269.2 → Q3: [corresponding product ion]
- Data Analysis:
 - Construct a calibration curve by plotting the peak area ratio (Analyte / Internal Standard)
 against the concentration of the analyte for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Structural Characterization by NMR Spectroscopy

NMR spectroscopy is used for the structural elucidation and purity assessment of alkylphenols.

- 3.2.1. Materials and Reagents
- Sample: 4-Nonyl Phenol Monoethoxylate-d4 (or related alkylphenols)
- NMR Solvent: Deuterated chloroform (CDCl₃) or Hexamethylphosphoramide (HMPA) for resolving hydroxyl protons.[14]
- NMR Tubes: 5 mm high-precision NMR tubes.
- 3.2.2. Detailed Procedure



- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.
- ¹H NMR Acquisition:
 - Spectrometer: 300 MHz or higher field NMR spectrometer.
 - Experiment: Standard 1D proton experiment.
 - Key Parameters:
 - Spectral Width: ~12-16 ppm to cover aromatic, aliphatic, and hydroxyl regions.
 - Number of Scans: 16-64 scans, depending on concentration.
 - Relaxation Delay (d1): 1-5 seconds to ensure full relaxation for quantitative analysis.
 - Data to Analyze:
 - Chemical Shifts (δ): Identify signals corresponding to the nonyl chain, the aromatic ring protons, the ethoxylate protons, and the phenolic hydroxyl proton. The use of a basic solvent like HMPA can shift the hydroxyl proton signal downfield (to ~10-11 ppm), separating it from other signals and allowing for clear identification of ortho-, meta-, and para-isomers.[14]
 - Integration: The relative integrals of the signals correspond to the number of protons in each environment, confirming the structure.
 - Coupling Constants (J): Splitting patterns, especially in the aromatic region, help confirm the substitution pattern (e.g., ortho-coupling, meta-coupling).
- ¹³C NMR and 2D NMR (Optional):
 - ¹³C NMR: Provides information on the carbon skeleton. It is less sensitive than ¹H NMR but offers excellent signal dispersion.[15]
 - 2D NMR (COSY, HSQC): Used for unambiguous assignment of proton and carbon signals.



- COSY (Correlation Spectroscopy): Shows correlations between coupled protons (e.g., within the nonyl chain or ethoxy group).
- HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, providing a powerful tool for assigning the carbon skeleton.
- Data Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
 - Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
 - Integrate the peaks and analyze chemical shifts and coupling constants to confirm the structure of the molecule.

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